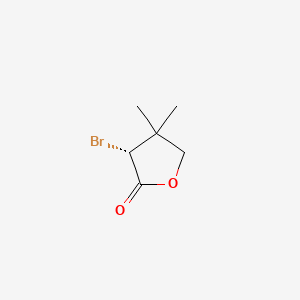
(R)-3-Bromo-4,4-dimethyldihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Bromo-4,4-dimethyldihydrofuran-2-one is an organic compound that belongs to the class of dihydrofurans It is characterized by the presence of a bromine atom at the third position and two methyl groups at the fourth position of the dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one typically involves the bromination of 4,4-dimethyldihydrofuran-2-one. One common method is the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-Bromo-4,4-dimethyldihydrofuran-2-one can undergo oxidation reactions to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the bromine atom can lead to the formation of 4,4-dimethyldihydrofuran-2-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4,4-dimethyldihydrofuran-2-one.
Substitution: Formation of various substituted dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Bromo-4,4-dimethyldihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-3-Bromo-4,4-dimethyldihydrofuran-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dihydrofuran ring can undergo various transformations. These interactions can modulate biological pathways and lead to the desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4,4-dimethyldihydrofuran-2-one: Lacks the ®-configuration, which may affect its reactivity and biological activity.
4,4-Dimethyldihydrofuran-2-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Chloro-4,4-dimethyldihydrofuran-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: ®-3-Bromo-4,4-dimethyldihydrofuran-2-one is unique due to its specific stereochemistry and the presence of a bromine atom, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1217724-84-9 |
|---|---|
Molekularformel |
C6H9BrO2 |
Molekulargewicht |
193.04 |
IUPAC-Name |
(3R)-3-bromo-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H9BrO2/c1-6(2)3-9-5(8)4(6)7/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
IUMWWMWVGZEYJC-BYPYZUCNSA-N |
SMILES |
CC1(COC(=O)C1Br)C |
Synonyme |
(R)-3-Bromo-4,4-dimethyldihydrofuran-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















